1-(3-Chloropropoxy)-2,3-dimethylbenzene

Catalog No.
S3711325
CAS No.
31264-52-5
M.F
C11H15ClO
M. Wt
198.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloropropoxy)-2,3-dimethylbenzene

CAS Number

31264-52-5

Product Name

1-(3-Chloropropoxy)-2,3-dimethylbenzene

IUPAC Name

1-(3-chloropropoxy)-2,3-dimethylbenzene

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

InChI

InChI=1S/C11H15ClO/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3

InChI Key

TWVSUDKCGWJUFQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCCCCl)C

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCl)C

1-(3-Chloropropoxy)-2,3-dimethylbenzene, also known as m-CPPO, is a colorless liquid with the molecular formula C11H15ClOC_{11}H_{15}ClO and a molecular weight of 198.69 g/mol. It is classified as a substituted aromatic compound, specifically belonging to the family of 1-alkoxy-2,3-dimethylbenzenes. This compound is primarily utilized in organic synthesis and has applications in the development of polymers, pharmaceuticals, and agrochemicals. Its structure features a chloropropoxy group attached to a dimethyl-substituted benzene ring, which contributes to its unique chemical properties and reactivity.

The chemical behavior of 1-(3-Chloropropoxy)-2,3-dimethylbenzene can be characterized by several types of reactions:

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles due to the presence of electron-donating methyl groups.
  • Nucleophilic Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions, making it a potential precursor for various derivatives.
  • Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones depending on the reaction conditions.

These reactions highlight its versatility as a reagent in organic chemistry and materials science .

The synthesis of 1-(3-Chloropropoxy)-2,3-dimethylbenzene typically involves:

  • Starting Materials: The primary reactants are 3-chloropropanol and 2,3-dimethylphenol.
  • Reaction Conditions: The reaction is usually conducted in the presence of a strong acid catalyst (such as sulfuric acid) under controlled temperature conditions.
  • Purification: The resulting product is purified through techniques like distillation or recrystallization to achieve high purity levels.

This method is favored due to its straightforward approach and the availability of starting materials.

1-(3-Chloropropoxy)-2,3-dimethylbenzene has several applications across different fields:

  • Organic Synthesis: Used as a reagent for synthesizing various organic compounds.
  • Polymer Production: Acts as an intermediate in the production of polymers and composites.
  • Pharmaceuticals: Potentially useful in drug development due to its unique chemical properties.
  • Agrochemicals: May serve as a building block for agricultural chemicals.

Interaction studies involving 1-(3-Chloropropoxy)-2,3-dimethylbenzene focus on its reactivity with biological systems and other chemical compounds. Research is needed to explore its interactions with enzymes and cellular components to assess its safety profile and potential therapeutic applications. Additionally, studies examining its environmental interactions are crucial for understanding its ecological impact.

Several compounds share structural similarities with 1-(3-Chloropropoxy)-2,3-dimethylbenzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1,3-Dimethylbenzene (m-Xylene)C8H10C_8H_{10}Common solvent; used in industrial applications
2-Chloro-1,3-dimethylbenzeneC8H9ClC_8H_9ClIntermediate for pharmaceuticals; similar reactivity
4-Chloro-2-methylphenolC7H7ClOC_7H_7ClOAntiseptic properties; different functional group
2-Methoxy-1,3-dimethylbenzeneC10H12OC_10H_{12}OEther functional group; used in organic synthesis

While these compounds share certain structural characteristics with 1-(3-Chloropropoxy)-2,3-dimethylbenzene, their distinct functional groups and properties allow for varied applications and reactivity profiles. The presence of the chloropropoxy group in m-CPPO sets it apart by providing unique pathways for

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

198.0811428 g/mol

Monoisotopic Mass

198.0811428 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-14-2024

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